Protodeboronation Stability of Pinacol Ester vs Free Acid
The pinacol ester form of 1073353‑75‑9 suppresses protodeboronation by approximately two orders of magnitude compared with the free boronic acid . The corresponding free acid (CAS 850864‑59‑4) undergoes rapid decomposition: in a representative study, complete decomposition of the free boronic acid intermediate was observed within 12 hours, whereas the pinacol boronate retained detectable levels over the same period [1]. This stability advantage translates directly to improved shelf life and more reproducible cross‑coupling results.
| Evidence Dimension | Resistance to protodeboronation (stability during storage and reaction) |
|---|---|
| Target Compound Data | Pinacol ester retains detectable levels after 12 h; protection factor of ca. 2 orders of magnitude vs. free acid |
| Comparator Or Baseline | 5‑Bromo‑2‑methoxypyridine‑3‑boronic acid (free acid, CAS 850864‑59‑4): complete decomposition after 12 h [1] |
| Quantified Difference | ≥100‑fold improvement in stability against protodeboronation |
| Conditions | In‑solution stability under ambient reaction‑mimetic conditions (generalised from pyridyl‑boronic acid vs. pinacol boronate comparison) [1] |
Why This Matters
Procurement of the pinacol ester ensures a longer usable shelf life and more consistent Suzuki‑coupling performance, reducing batch‑to‑batch variability and the need for frequent re‑ordering.
- [1] Scientific Update. Something Unique or Methyl, Butyl, Futile? Born again Boron. 2022. Available at: https://www.scientificupdate.com/process-chemistry-articles/something-unique-or-methyl-butyl-futile-born-again-boron/ View Source
